5-(Pyrimidin-5-yl)isophthalic acid
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Overview
Description
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring fused to a benzenedicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: The boronic acid derivative is then subjected to Suzuki-Miyaura coupling with 1,3-benzenedicarboxylic acid under palladium catalysis to yield the desired product.
Industrial Production Methods
The reaction conditions typically involve the use of palladium catalysts, base (such as potassium carbonate), and solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups attached.
Scientific Research Applications
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling reactions.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinylboronic acid: A related compound used in similar coupling reactions.
Pyrimidine-5-boronic acid: Another derivative with applications in organic synthesis.
Uniqueness
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid is unique due to its dual functional groups, which allow for diverse chemical reactivity and applications. Its combination of a pyrimidine ring and a benzenedicarboxylic acid moiety provides a versatile scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C12H8N2O4 |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
5-pyrimidin-5-ylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-1-7(2-9(3-8)12(17)18)10-4-13-6-14-5-10/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
FIXCBJPJNDNUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
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